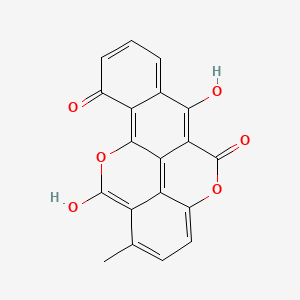

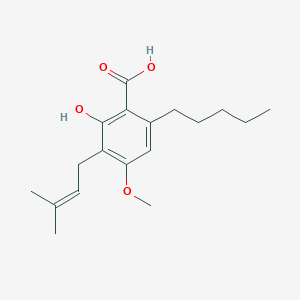

Amorfrutin 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amorfrutin 2 is a natural product belonging to the amorfrutin family, which is known for its potent antidiabetic properties. These compounds are derived from the edible parts of two legumes, Glycyrrhiza foetida and Amorpha fruticosa . This compound has shown significant potential in improving insulin resistance and other metabolic parameters without the adverse side effects commonly associated with synthetic drugs .

Preparation Methods

Amorfrutin 2 can be isolated from the fruits of Amorpha fruticosa and the roots of Glycyrrhiza foetida . The extraction process typically involves the use of ethanol to obtain the crude extract, followed by purification using high-performance liquid chromatography (HPLC) . In terms of synthetic routes, a unified total synthesis of amorfrutins, including this compound, has been achieved using the Claisen rearrangement as a key reaction . This method involves the use of commercially available starting materials and proceeds through a series of steps to install the necessary functional groups .

Chemical Reactions Analysis

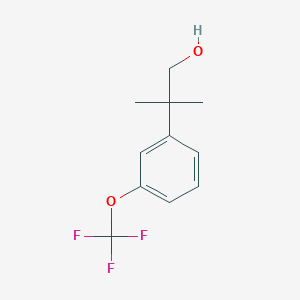

Amorfrutin 2 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Amorfrutin 2 has been extensively studied for its antidiabetic properties. It acts as a selective modulator of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in lipid and glucose metabolism . In addition to its antidiabetic effects, this compound has shown potential in neuroprotection, particularly in protecting brain neurons from hypoxic and ischemic damage . It also exhibits anti-inflammatory properties and has been studied for its effects on microglial activation and mitochondrial function .

Mechanism of Action

The primary mechanism of action of Amorfrutin 2 involves its interaction with the PPARγ receptor . By binding to this receptor, this compound modulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and reduced inflammation . Additionally, this compound has been shown to inhibit apoptosis and autophagy processes in neurons, providing neuroprotective effects .

Comparison with Similar Compounds

Amorfrutin 2 is part of a larger family of amorfrutins, which also includes Amorfrutin A and Amorfrutin B . These compounds share a similar core structure but differ in their side chains and functional groups . Compared to other PPARγ agonists, such as thiazolidinediones, this compound offers the advantage of fewer side effects, making it a promising candidate for the treatment of metabolic diseases . Other similar compounds include various natural products that act as PPARγ modulators, but this compound stands out due to its unique combination of efficacy and safety .

Properties

CAS No. |

80489-91-4 |

|---|---|

Molecular Formula |

C18H26O4 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-6-pentylbenzoic acid |

InChI |

InChI=1S/C18H26O4/c1-5-6-7-8-13-11-15(22-4)14(10-9-12(2)3)17(19)16(13)18(20)21/h9,11,19H,5-8,10H2,1-4H3,(H,20,21) |

InChI Key |

UJSSSFNGQWZNEN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide](/img/structure/B12298649.png)

![1-Piperidineacetic acid, 4-[[4-[4-(aminoiminomethyl)phenyl]-2-thiazolyl](2-carboxyethyl)amino]-](/img/structure/B12298652.png)

![7-((R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12298656.png)

![3-Methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B12298676.png)